molecular formula C8H6F5NO B8783380 2-(Pentafluoroethoxy)aniline

2-(Pentafluoroethoxy)aniline

Cat. No.: B8783380
M. Wt: 227.13 g/mol
InChI Key: NXSWESDNHZDPCW-UHFFFAOYSA-N
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Description

Significance of Perfluoroalkoxy Moieties in Chemical Design

The incorporation of perfluoroalkoxy groups, such as the pentafluoroethoxy (–OCF2CF3) group, into organic molecules is a key strategy in modern chemical design. These moieties impart a unique set of properties that can significantly enhance the performance of the resulting compounds. The strong electron-withdrawing nature of the perfluoroalkoxy group can influence the electronic properties of a molecule, affecting its reactivity and interaction with biological targets.

One of the most significant advantages of introducing perfluoroalkoxy groups is the enhancement of metabolic stability. semanticscholar.org The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation. wikipedia.org This increased stability often leads to improved bioavailability and a longer duration of action for bioactive molecules. semanticscholar.org Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of a perfluoroalkoxy group, which can be crucial for its ability to cross cell membranes and reach its target. semanticscholar.org In materials science, polymers containing perfluoroalkoxy groups exhibit exceptional thermal stability, chemical resistance, and low coefficients of friction. wikipedia.orgyoutube.com

Overview of 2-(Pentafluoroethoxy)aniline within Fluorinated Organic Chemistry

This compound is a specific fluorinated aniline (B41778) derivative that features a pentafluoroethoxy group at the ortho position of the aniline ring. This substitution pattern gives the molecule a distinct set of properties and reactivity. The presence of the bulky and highly electronegative pentafluoroethoxy group ortho to the amino group can influence the basicity and nucleophilicity of the nitrogen atom.

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 2-(pentafluoroethoxy)nitrobenzene. This precursor can be prepared through various fluorination techniques. The resulting aniline is a valuable building block for the synthesis of more complex molecules with tailored properties.

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds.

PropertyThis compoundAniline2-Fluoroaniline
Chemical Formula C8H6F5NOC6H7NC6H6FN
Molecular Weight 227.13 g/mol fluorochem.co.uk62-53-3 wikipedia.org111.12 g/mol ontosight.ai
Boiling Point Not readily available184 °C geeksforgeeks.org182-183 °C ontosight.ai
Melting Point Not readily available-6 °C geeksforgeeks.org-29 °C ontosight.ai
Appearance Not readily availableColorless to pale yellow liquid geeksforgeeks.orgColorless liquid ontosight.ai

Research Trajectories and Interdisciplinary Relevance of this compound

The unique properties of this compound make it a compound of interest across various scientific disciplines. Its research trajectories are primarily focused on its application as a key intermediate in the synthesis of novel bioactive compounds and advanced materials.

In medicinal chemistry, the incorporation of the this compound moiety into drug candidates is being explored to enhance their pharmacokinetic and pharmacodynamic profiles. For instance, fluorinated anilines have been investigated for their potential as anticancer, anti-inflammatory, and insecticidal agents. rsc.orgnih.gov The metabolic stability and altered electronic properties conferred by the pentafluoroethoxy group can lead to the development of more potent and selective therapeutic agents. semanticscholar.org

In the field of materials science, fluorinated anilines are utilized in the creation of high-performance polymers and organic electronic materials. mdpi.com The introduction of the pentafluoroethoxy group can improve the thermal stability, chemical resistance, and processing characteristics of polymers. wikipedia.orgyoutube.com Furthermore, the electronic nature of this compound makes it a potential building block for organic light-emitting diodes (OLEDs) and other electronic devices.

The interdisciplinary relevance of this compound is a testament to the growing importance of organofluorine chemistry in addressing contemporary scientific challenges. As research continues, the demand for specialized fluorinated building blocks like this compound is expected to grow, driving further innovation in its synthesis and application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F5NO

Molecular Weight

227.13 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)aniline

InChI

InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4H,14H2

InChI Key

NXSWESDNHZDPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Pentafluoroethoxy Aniline and Its Analogues

Strategies for Introducing the Pentafluoroethoxy Group

The incorporation of a pentafluoroethoxy (–OCF2CF3) group onto an aromatic ring is a key step in the synthesis of 2-(pentafluoroethoxy)aniline. This can be achieved through several methods, primarily involving perfluoroetherification reactions or by building upon a precursor that already contains the desired fluorine substituents.

Perfluoroetherification Reactions

Perfluoroetherification involves the direct introduction of the pentafluoroethoxy group onto a pre-existing aromatic nucleus. These reactions often utilize highly reactive reagents capable of transferring the –OCF2CF3 moiety. While specific examples for the direct perfluoroetherification to form the precursor to this compound are not extensively detailed in the provided results, the general strategies for aryl perfluoroetherification can be inferred. Such methods are crucial for creating a variety of fluorinated compounds.

Precursor Synthesis via Fluorination Reactions

An alternative and often more practical approach involves the synthesis of a suitable precursor molecule that is later converted to the aniline (B41778). A common precursor is a nitrobenzene (B124822) derivative, such as 2-fluoronitrobenzene, which can be synthesized by the nitration of chlorobenzene (B131634) followed by a halogen exchange (Halex) reaction. wikipedia.org In this process, the chlorine atom on 2-nitrochlorobenzene is substituted with fluorine using a fluoride (B91410) salt like potassium fluoride (KF). wikipedia.org

Another strategy involves starting with a molecule that already contains some or all of the necessary fluorine atoms and elaborating it to include the full pentafluoroethoxy group. For instance, a related compound, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, highlights the presence of multiple fluorine substituents on a benzene (B151609) ring, which can be a stepping stone for more complex fluorinated ethers. sigmaaldrich.com

Synthesis of the Aniline Moiety

Once a suitable aromatic precursor bearing the pentafluoroethoxy group is obtained, the next critical step is the formation of the aniline functional group (–NH2). This is most commonly achieved through the reduction of a nitro group or through direct amination reactions.

Reduction of Nitrobenzene Precursors

The reduction of a nitro group (–NO2) to an amine group is a fundamental transformation in organic synthesis. For the synthesis of this compound, the corresponding precursor, 2-(pentafluoroethoxy)nitrobenzene, would be subjected to reducing conditions. A widely used method for this transformation is catalytic hydrogenation. plos.org For example, the reduction of 4-(pentafluoroethoxy)nitrobenzene to 4-(pentafluoroethoxy)aniline is effectively carried out using hydrogen gas over a palladium on carbon (Pd/C) catalyst. plos.org This method is known for its high efficiency and clean reaction profile.

Other reducing agents, such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl), are also commonly employed for the reduction of nitroarenes to anilines. wikipedia.org This classical method, known as the Béchamp reduction, is a robust and cost-effective option. The general mechanism for nitrobenzene reduction involves a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before the final aniline product is formed. who.intcdc.gov

Table 1: Common Methods for the Reduction of Nitroaromatics

Reducing Agent/System Substrate Example Product Example Reference
H2, Pd/C 4-(Pentafluoroethoxy)nitrobenzene 4-(Pentafluoroethoxy)aniline plos.org
Fe/HCl 2-Nitrochlorobenzene 2-Chloroaniline wikipedia.org
Pt/Ti-MOF-NH2 Nitrobenzene Aniline rsc.org

Amination Approaches

Direct amination of an aryl halide precursor is another viable route to aniline synthesis. These methods, often catalyzed by transition metals like copper or palladium, involve the coupling of an aryl halide with an ammonia (B1221849) source. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction for forming carbon-nitrogen bonds. organic-chemistry.org

Copper-catalyzed amination, a variation of the Ullmann condensation, can also be employed. For instance, aryl bromides can be coupled with aqueous ammonia in the presence of a copper(I) iodide (CuI) catalyst to yield primary arylamines. organic-chemistry.org This approach would involve a precursor such as 1-bromo-2-(pentafluoroethoxy)benzene.

Coupling and Derivatization Reactions Involving this compound

Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules. Its primary amine group is a nucleophile and can participate in a variety of coupling and derivatization reactions.

These reactions are fundamental in medicinal chemistry and materials science for assembling larger molecular architectures. For example, anilines are commonly used in N-arylation reactions, such as the Ullmann-Goldberg reaction, to form C-N bonds with amides or other nitrogen-containing compounds. mdpi.com The presence of the pentafluoroethoxy group can influence the reactivity of the aniline and the properties of the resulting products.

Aniline derivatives are also key components in the synthesis of various heterocyclic compounds and can undergo reactions such as diazotization, where the primary amine is converted to a diazonium salt. slideshare.net This intermediate can then be subjected to a range of subsequent reactions, including Sandmeyer reactions to introduce a variety of functional groups, or azo coupling reactions to form azo dyes. slideshare.netglobalresearchonline.net The unique electronic properties conferred by the pentafluoroethoxy group can be strategically utilized in the design of novel compounds with specific biological or material properties. google.comnih.gov

Reactions of the Aromatic Amine Functionality

Once the this compound scaffold is synthesized, the aromatic amine group serves as a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecules. Common reactions involving the amine functionality include acylation, alkylation, and diazotization. chemistryguru.com.sggeeksforgeeks.org

Acylation: The reaction of this compound with acylating agents like acid chlorides or anhydrides yields the corresponding amides. geeksforgeeks.org This transformation is often used to protect the amine group or to introduce a new functional moiety. For instance, acetylation of anilines can moderate the activating effect of the amino group, allowing for more controlled electrophilic aromatic substitution reactions. libretexts.org

Alkylation: The amine group can undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts. geeksforgeeks.org These reactions typically proceed via an S_N2 mechanism. For example, a study on the synthesis of novel fluorinated neonicotinoids demonstrated the reaction of a substituted aniline with 2-chloro-5-(chloromethyl)pyridine (B46043) in the presence of anhydrous potassium carbonate in acetonitrile (B52724) to yield the N-alkylated product. semanticscholar.org

Diazotization: Primary aromatic amines, such as this compound, react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. geeksforgeeks.orgorganic-chemistry.orgbyjus.com These diazonium salts are highly valuable synthetic intermediates. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents, including halides (Sandmeyer reaction), hydroxyl groups, and cyano groups, providing access to a broad range of substituted aromatic compounds. scribd.commasterorganicchemistry.com Azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, are used to synthesize azo dyes. libretexts.orgscribd.com

Table 1: Examples of Reactions Involving the Amine Functionality of Anilines

Reaction TypeReagents & ConditionsProduct TypeReference
Acylation Acid chloride or anhydride, often with a base like pyridine. geeksforgeeks.orgN-Aryl Amide geeksforgeeks.org
Alkylation Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetonitrile). semanticscholar.orgSecondary/Tertiary Arylamine semanticscholar.org
Diazotization NaNO₂, strong acid (e.g., HCl, H₂SO₄), 0-5 °C. organic-chemistry.orgArenediazonium Salt organic-chemistry.org
Sandmeyer Reaction Arenediazonium salt, Cu(I) halide (e.g., CuCl, CuBr) or CuCN.Aryl Halide or Nitrile scribd.com
Azo Coupling Arenediazonium salt, activated aromatic compound (e.g., phenol, aniline). libretexts.orgAzo Compound libretexts.org

Nucleophilic Aromatic Substitution with Fluorinated Building Blocks

Nucleophilic aromatic substitution (S_NAr) is a cornerstone strategy for synthesizing fluorinated anilines. pressbooks.pubmasterorganicchemistry.com This approach typically involves the reaction of an electron-deficient aromatic ring with a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com

A common pathway to this compound involves the S_NAr reaction of a suitable precursor, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene, with a source of the pentafluoroethoxy group, followed by the reduction of the nitro group to an amine. The reactivity of the leaving group in S_NAr reactions generally follows the trend F > Cl > Br > I, which is opposite to S_N2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

For example, the synthesis of 4-(pentafluoroethoxy)aniline has been achieved by first obtaining 4-(pentafluoroethoxy)nitrobenzene, which is then reduced to the corresponding aniline using hydrogen gas over a palladium on carbon (Pd/C) catalyst. semanticscholar.org A similar strategy can be envisioned for the ortho-isomer.

An alternative S_NAr approach involves reacting an activated aryl halide with an amine nucleophile. tandfonline.com For instance, a microwave-assisted, solvent-free method has been reported for the synthesis of anilines from activated aryl halides, highlighting a greener approach to this transformation. tandfonline.com

Table 2: Key Steps in S_NAr Synthesis of Pentafluoroethoxylated Anilines

StepReactantsKey ConditionsIntermediate/ProductReference
1. S_NAr 1-Halo-2-nitrobenzene + Pentafluoroethoxide sourcePolar aprotic solvent (e.g., DMF, DMSO)2-(Pentafluoroethoxy)nitrobenzene semanticscholar.orgresearchgate.net
2. Reduction 2-(Pentafluoroethoxy)nitrobenzene + Reducing agent (e.g., H₂/Pd-C, Sn/HCl)Methanol or other suitable solventThis compound semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. semanticscholar.orgscispace.com The goal is to develop more sustainable processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. semanticscholar.orgacs.org

Key green chemistry considerations in the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches are often superior to stoichiometric ones in this regard. For example, catalytic reduction of a nitro group to an amine is more atom-economical than methods using stoichiometric metal reductants like tin. rsc.org

Use of Safer Solvents and Auxiliaries: Traditional syntheses often employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. semanticscholar.orgimist.ma For instance, S_NAr reactions have been successfully performed in aqueous media using surfactants or polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to overcome solubility issues. d-nb.info

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalytic reactions are often more selective, require milder conditions, and reduce waste. rsc.orgeuropa.eu The development of efficient catalysts for both the C-O bond formation (etherification) and the C-N bond formation (amination or nitro reduction) is a key area of research.

Process Intensification with Flow Chemistry: Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch setups, offers significant advantages in terms of safety, efficiency, and scalability. nih.govnoelresearchgroup.com The excellent heat and mass transfer in microreactors allows for better control over highly exothermic reactions and can enable the use of reaction conditions that are unsafe in batch mode. europa.eu This technology is particularly well-suited for handling hazardous intermediates like diazonium salts, as only small quantities are present in the reactor at any given time, minimizing risks. d-nb.info The synthesis of imines and other derivatives from anilines has been demonstrated in 3D-printed flow reactors, showcasing the potential for rapid and efficient production. beilstein-journals.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally benign and economically viable.

Reactivity and Reaction Mechanisms of 2 Pentafluoroethoxy Aniline

Electronic and Steric Influences of the Pentafluoroethoxy Group on Aromatic Reactivity

The pentafluoroethoxy group exerts a significant influence on the reactivity of the aniline (B41778) ring through a combination of electronic and steric effects.

Electronic Effects:

The -OC₂F₅ group is a strong electron-withdrawing group primarily due to the high electronegativity of the fluorine atoms. This creates a significant inductive effect (-I effect), pulling electron density away from the aromatic ring. Consequently, the benzene (B151609) ring in 2-(pentafluoroethoxy)aniline is deactivated towards electrophilic aromatic substitution compared to aniline itself. wikipedia.orgmasterorganicchemistry.com While the oxygen atom of the ether linkage possesses lone pairs that could potentially donate electron density to the ring via resonance (+M effect), this effect is significantly diminished by the powerful electron-withdrawing nature of the pentafluoroethyl group attached to it. masterorganicchemistry.com

Steric Effects:

The pentafluoroethoxy group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions, potentially hindering substitution at the ortho position adjacent to it. wikipedia.org

Reactions of the Aromatic Amine Group

The amino group is a primary site of reactivity in this compound, participating in both reactions on the aromatic ring and transformations of the amine itself.

Despite the deactivating effect of the pentafluoroethoxy group, the amino group is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during the substitution. wikipedia.org

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is directed to the positions ortho and para to the amino group. The primary products expected would be 2-(pentafluoroethoxy)-4-substituted aniline and, to a lesser extent due to steric hindrance from the pentafluoroethoxy group, 2-(pentafluoroethoxy)-6-substituted aniline.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor ProductMinor Product
BrominationBr₂/FeBr₃4-Bromo-2-(pentafluoroethoxy)aniline6-Bromo-2-(pentafluoroethoxy)aniline
NitrationHNO₃/H₂SO₄4-Nitro-2-(pentafluoroethoxy)aniline6-Nitro-2-(pentafluoroethoxy)aniline
SulfonationSO₃/H₂SO₄4-Amino-3-(pentafluoroethoxy)benzenesulfonic acid2-Amino-3-(pentafluoroethoxy)benzenesulfonic acid

Note: The regioselectivity can be influenced by reaction conditions.

Diazotization:

The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). acs.orgrsc.org This reaction converts the amino group into a diazonium salt, which is a versatile intermediate in organic synthesis. The presence of the electron-withdrawing pentafluoroethoxy group can affect the rate of diazotization. rsc.org

The general mechanism for diazotization involves the formation of the nitrosyl cation (NO⁺) or a related nitrosating agent, which is then attacked by the nucleophilic nitrogen of the amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium ion. organic-chemistry.org

Acylation:

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. pearson.comreddit.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The steric hindrance from the ortho-pentafluoroethoxy group might slow down the rate of acylation compared to unhindered anilines. acs.orgrsc.org

Reactivity of the Pentafluoroethoxy Ether Linkage

The carbon-oxygen bond of the pentafluoroethoxy group is generally stable due to the presence of the electron-withdrawing fluorine atoms.

Aryl ethers can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.ca In the case of this compound, this would involve protonation of the ether oxygen followed by nucleophilic attack of a halide ion on the ethyl group, leading to the formation of 2-aminophenol and a pentafluoroethyl halide. However, the high strength of the C-F bonds and the electron-withdrawing nature of the pentafluoroethyl group make this cleavage more difficult than for non-fluorinated alkyl aryl ethers. nih.govresearchgate.net

The pentafluoroethoxy group is highly stable under a wide range of chemical conditions, including many acidic and basic environments. lorric.comyoutube.comwikipedia.orgalfa-chemistry.combu.edu The strong carbon-fluorine bonds are resistant to cleavage. researchgate.net This stability is a key feature of perfluoroalkyl and perfluoroalkoxy-substituted aromatic compounds.

Carbon-Fluorine Bond Activation in Pentafluoroethoxy Structures

Detailed research specifically outlining the carbon-fluorine (C-F) bond activation in the pentafluoroethoxy group of this compound is not extensively available in the public domain. General principles of C-F bond activation in fluoroaromatic compounds can provide a theoretical framework, but direct experimental evidence for this specific molecule is limited.

The pentafluoroethoxy group (-OCF2CF3) is an electron-withdrawing substituent, which influences the reactivity of the aromatic ring. The C-F bonds within this group are exceptionally strong due to the high electronegativity of fluorine, making them generally resistant to cleavage. However, under specific conditions, such as in the presence of strong reducing agents, transition metal catalysts, or photochemical stimuli, C-F bond activation can be induced in various per- and polyfluoroalkyl substances.

Mechanisms for C-F bond activation in related fluoroaromatic compounds often involve:

Reductive Defluorination: This can be achieved using strong reducing agents or electrochemical methods. The process typically involves the transfer of an electron to the fluoroaromatic compound to form a radical anion, which can then eliminate a fluoride (B91410) ion.

Transition Metal-Catalyzed Activation: Transition metals, particularly nickel and palladium complexes, are known to catalyze the cleavage of C-F bonds. The mechanism often involves oxidative addition of the C-F bond to a low-valent metal center. The presence of directing groups on the aromatic ring can influence the regioselectivity of this activation.

Photocatalysis: Visible light photoredox catalysis has emerged as a powerful tool for C-F bond activation under mild conditions. This method typically involves the generation of a highly reducing or oxidizing species that can interact with the C-F bond, leading to its cleavage.

While these mechanisms have been studied for various fluoroarenes, their specific applicability and the precise conditions required for the C-F bond activation in the pentafluoroethoxy group of this compound have not been sufficiently documented to provide detailed research findings or data tables at this time. The presence of the amino group on the aniline ring would likely influence the electronic properties and reactivity of the molecule, potentially affecting the conditions required for C-F bond activation compared to other pentafluoroethoxy-substituted aromatic compounds. Further dedicated research is necessary to elucidate the specific reaction mechanisms and reactivity patterns for this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Pentafluoroethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections predict the key features of the 1H, 13C, and 19F NMR spectra of 2-(Pentafluoroethoxy)aniline.

1H NMR Spectroscopic Analysis

The 1H NMR spectrum of this compound is expected to be characterized by signals corresponding to the aromatic protons and the amine (-NH2) protons. The aromatic region will likely display a complex multiplet pattern due to the ortho, meta, and para couplings between the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing pentafluoroethoxy group. The amino protons are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-66.9 - 7.1Doublet of doubletsJortho ≈ 8.0, Jmeta ≈ 1.5
H-46.8 - 7.0Triplet of doubletsJortho ≈ 8.0, Jmeta ≈ 1.5
H-56.7 - 6.9Triplet of doubletsJortho ≈ 8.0, Jmeta ≈ 1.5
H-36.6 - 6.8Doublet of doubletsJortho ≈ 8.0, Jmeta ≈ 1.5
-NH23.5 - 4.5Broad Singlet-

Disclaimer: The data presented in this table is a scientific estimation based on the analysis of structurally similar compounds, such as 2-ethoxyaniline, and is intended for illustrative purposes.

13C NMR Spectroscopic Analysis

The 13C NMR spectrum of this compound will exhibit distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon attached to the amino group (C-1) is expected to be shielded, while the carbon bonded to the pentafluoroethoxy group (C-2) will be deshielded. The carbons of the pentafluoroethoxy group will show characteristic splitting due to coupling with the fluorine atoms.

Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1145 - 150Singlet
C-2140 - 145Singlet
C-4120 - 125Singlet
C-6118 - 122Singlet
C-5115 - 120Singlet
C-3110 - 115Singlet
-OCF2-115 - 120Triplet
-CF3110 - 115Quartet

Disclaimer: The data presented in this table is a scientific estimation based on the analysis of structurally similar compounds, such as 2-ethoxyaniline, and general principles of 13C NMR spectroscopy for fluorinated compounds.

19F NMR Spectroscopic Analysis

The 19F NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two different fluorine environments in the pentafluoroethoxy group (-OCF2CF3). The CF2 group will appear as a triplet due to coupling with the adjacent CF3 group, and the CF3 group will appear as a triplet due to coupling with the adjacent CF2 group.

Predicted 19F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm, relative to CFCl3) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-OCF2--80 to -90Triplet3JFF ≈ 5-15
-CF3-85 to -95Triplet3JFF ≈ 5-15

Disclaimer: The data presented in this table is a scientific estimation based on the analysis of compounds containing the pentafluoroethoxy moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, C-N stretching, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm-1) Intensity
N-H stretching (asymmetric and symmetric)3300 - 3500Medium
Aromatic C-H stretching3000 - 3100Medium to Weak
C=C aromatic ring stretching1500 - 1600Medium to Strong
N-H bending1550 - 1650Medium
C-N stretching1250 - 1350Medium
C-O-C stretching (asymmetric)1100 - 1200Strong
C-F stretching1000 - 1400Very Strong

Disclaimer: The data presented in this table is a scientific estimation based on the analysis of structurally similar compounds, including 2-ethoxyaniline and various fluoroalkanes.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by bands corresponding to the aromatic ring vibrations and the C-F bonds. While N-H and C-O stretching vibrations are typically weak in Raman, the symmetric vibrations of the molecule will be more prominent.

Predicted Raman Data for this compound

Vibrational Mode Predicted Raman Shift (cm-1) Intensity
Aromatic C-H stretching3000 - 3100Medium
Aromatic ring breathing mode990 - 1010Strong
C-O-C symmetric stretching800 - 900Medium
C-F symmetric stretching700 - 800Strong

Disclaimer: The data presented in this table is a scientific estimation based on general principles of Raman spectroscopy and data for related aniline (B41778) and perfluoroalkyl compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₈H₆F₅NO), the exact mass can be calculated with high precision, which is essential for distinguishing it from other compounds with the same nominal mass.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can differentiate between compounds and matrix interferents with very small mass differences, often within a ±5 to 10 ppm mass accuracy window. chromatographyonline.comresearchgate.net This capability is particularly valuable in complex sample matrices where the risk of false positives or overestimation is high. chromatographyonline.comresearchgate.net The technique is a cornerstone in the analysis of per- and polyfluoroalkyl substances (PFAS) for identifying novel compounds and reducing analytical ambiguity. nih.govresearchgate.net

Table 1: Theoretical HRMS Data for this compound This table is generated based on theoretical calculations for the specified compound.

Ion Species Chemical Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₈H₇F₅NO⁺ 240.0442
[M]⁺˙ C₈H₆F₅NO⁺˙ 239.0364

Fragmentation Pathways Analysis

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of a selected precursor ion, providing valuable insights into the molecule's structure. While a specific experimental mass spectrum for this compound is not available, its fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the established fragmentation rules for anilines, ethers, and fluorinated compounds.

The molecular ion ([M]⁺˙) is expected to be observed. Key fragmentation pathways would likely involve:

Alpha-cleavage at the ether linkage, leading to the loss of the pentafluoroethoxy radical (•OCF₂CF₃) or the formation of related ions.

Cleavage of the C-C bond in the ethoxy group, potentially leading to the loss of a •CF₃ radical, followed by rearrangement.

Fragmentation of the aniline ring , which can involve the loss of HCN, a characteristic fragmentation for anilines.

Loss of the entire pentafluoroethoxy group to yield an aminophenyl cation.

The fragmentation of related perfluoroalkyl ether compounds often involves the cleavage of C-O and C-C bonds. nih.gov The presence of the highly electronegative fluorine atoms significantly influences bond stabilities and the pathways of fragmentation.

Table 2: Predicted Major Fragment Ions for this compound This table presents predicted fragments based on general fragmentation principles.

Predicted Fragment Ion (m/z) Possible Structure / Origin
120 [M - CF₃CF₂O]⁺
119 [CF₃CF₂O]⁺
92 [C₆H₄NH₂]⁺
69 [CF₃]⁺

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its chromophores and fluorophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons to higher energy orbitals. The aniline moiety in this compound contains a phenyl group conjugated with the amino group's lone pair of electrons, which acts as a chromophore.

Aniline itself typically exhibits two primary absorption bands: a strong band around 230 nm (π→π* transition of the benzene ring) and a weaker band around 280 nm (n→π* transition, involving the non-bonding electrons of the nitrogen atom). The position and intensity of these bands are sensitive to the nature of substituents on the ring and the solvent used. The ortho-substituted pentafluoroethoxy group (-OCF₂CF₃) is expected to influence the electronic transitions. As an electron-withdrawing group, it may cause a slight blue shift (hypsochromic shift) or a change in the intensity of the absorption bands compared to unsubstituted aniline.

Table 3: Expected UV-Vis Absorption Data for this compound This table is predictive, based on the known spectroscopic properties of aniline derivatives.

Solvent Expected λmax 1 (nm) Expected λmax 2 (nm) Notes
Ethanol ~230-240 ~280-290 The electron-withdrawing nature of the substituent may slightly alter the typical aniline absorption bands.

Fluorescence Spectroscopy

Fluorescence spectroscopy involves the measurement of light emitted from a substance after it has absorbed light. Many aromatic compounds, including aniline derivatives, exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band (e.g., ~280-290 nm), the molecule can relax to the ground state by emitting a photon at a longer wavelength (a Stokes shift).

The fluorescence properties (quantum yield and emission wavelength) of this compound would be highly dependent on the molecular structure and the solvent environment. The presence of the electron-withdrawing pentafluoroethoxy group and the potential for intramolecular hydrogen bonding could influence the fluorescence quantum yield. In some cases, heavy atoms or specific functional groups can quench fluorescence, though it is expected that this compound would exhibit some native fluorescence.

Table 4: Predicted Fluorescence Properties for this compound This table is predictive and outlines the expected range for fluorescence measurements.

Solvent Expected Excitation λmax (nm) Expected Emission λmax (nm) Predicted Quantum Yield
Cyclohexane ~285 ~320-350 Low to Moderate

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The compound, often described as an oil, would first need to be crystallized, which can be a challenging step.

If a suitable crystal were obtained and analyzed, the resulting data would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The dihedral angles defining the orientation of the pentafluoroethoxy group relative to the aniline ring.

Intermolecular interactions: The presence and geometry of hydrogen bonds (e.g., between the N-H group of one molecule and the oxygen or fluorine atoms of a neighboring molecule) and other non-covalent interactions that dictate the crystal packing.

Unit cell parameters: The dimensions of the fundamental repeating unit of the crystal lattice.

This information is invaluable for understanding the compound's physical properties and its interactions in a biological or chemical system. However, no published crystal structure for this compound is currently available in open crystallographic databases.

Computational Chemistry and Theoretical Studies of 2 Pentafluoroethoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. However, specific studies applying these methods to 2-(Pentafluoroethoxy)aniline have not been identified in the current body of scientific literature.

No dedicated Density Functional Theory (DFT) studies on the electronic structure and reactivity of this compound have been published. Such studies would typically provide insights into parameters like HOMO-LUMO energy gaps, electrostatic potential surfaces, and atomic charges, which are crucial for predicting the molecule's chemical behavior.

Similarly, there is no available research that employs Ab Initio methods to calculate the molecular properties of this compound. These highly accurate, first-principles calculations would be valuable for determining properties such as molecular geometry, vibrational frequencies, and electronic energies.

Molecular Dynamics Simulations

Molecular dynamics simulations are powerful tools for investigating the dynamic behavior of molecules over time. To date, no studies have been published that apply these simulations to this compound.

A conformational analysis of this compound through molecular dynamics simulations has not been reported. This type of study would be instrumental in understanding the molecule's flexibility, preferred shapes (conformers), and the energy barriers between them.

Research into the intermolecular interactions of this compound using molecular dynamics is also absent from the literature. Such simulations would shed light on how this molecule interacts with itself and with other molecules in various environments.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. There are no published molecular docking studies involving this compound. These studies would be essential for exploring its potential biological activity and for drug discovery purposes.

Ligand-Receptor Interaction Modeling

The interaction of aniline (B41778) derivatives with various receptors has been explored through molecular docking to understand their biological activities, such as antimicrobial or anticancer effects. nih.govglobalresearchonline.net These studies reveal that the aniline scaffold can participate in various non-covalent interactions, including hydrogen bonding via the amino group and π-π stacking of the benzene (B151609) ring.

The introduction of a pentafluoroethoxy group at the ortho position is expected to significantly influence its binding profile. The fluorine atoms can engage in halogen bonding and other electrostatic interactions, potentially enhancing binding affinity and selectivity for specific receptors. mdpi.com Conversely, the bulky nature of the pentafluoroethoxy group may introduce steric hindrance, preventing the molecule from fitting into certain binding pockets.

Modeling the interaction of this compound with potential biological targets, such as metabolic enzymes or nuclear receptors, can provide hypotheses about its mechanism of action and potential toxicity. For instance, studies on other per- and polyfluoroalkyl substances (PFAS) have utilized advanced docking simulations to screen for interactions with nuclear receptors like the vitamin D receptor (VDR), peroxisome proliferator-activated receptor-gamma (PPARγ), pregnane X receptor (PXR), and estrogen receptor alpha (ERα), revealing that these compounds can interfere with nuclear receptor activity. nih.gov Similar approaches could be applied to this compound to assess its endocrine-disrupting potential.

Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Binding Site

Interaction TypePotential Interacting ResiduesFunctional Group on this compound
Hydrogen Bond DonorAsp, Glu, Ser, ThrAmino (-NH2) group
Hydrogen Bond AcceptorGln, Asn, HisAmino (-NH2) group
π-π StackingPhe, Tyr, Trp, HisAromatic ring
Halogen BondingElectron-rich atoms (e.g., O, N)Fluorine atoms of the pentafluoroethoxy group
Hydrophobic InteractionsAla, Val, Leu, IleAromatic ring, ethyl moiety of the ethoxy group

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. imrpress.comresearchgate.net For aromatic amines, QSAR models have been extensively developed to predict their toxicity, such as mutagenicity and carcinogenicity. nih.govnih.govoup.com These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, including electronic, steric, and hydrophobic properties.

The key molecular descriptors that are likely to be important for the SAR of this compound include:

LogP (Octanol-Water Partition Coefficient): The pentafluoroethoxy group is highly lipophilic, which would increase the LogP value. This can influence the compound's absorption, distribution, and ability to cross cell membranes.

Electronic Parameters: The pentafluoroethoxy group is a strong electron-withdrawing group. This will significantly affect the electron density of the aromatic ring and the basicity of the amino group. These electronic effects are known to be critical in the metabolic activation of aromatic amines to reactive intermediates. researchgate.net

Steric Descriptors: The size and shape of the molecule, influenced by the bulky ortho-substituent, will play a role in its ability to fit into the active sites of enzymes and receptors.

Topological and Geometric Descriptors: These describe the connectivity and 3D shape of the molecule.

QSAR models for aromatic amines often highlight the importance of the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in predicting their mutagenic potential. imrpress.com The electron-withdrawing nature of the pentafluoroethoxy group is expected to lower the energy of the HOMO, which may affect its susceptibility to metabolic oxidation.

While specific SAR studies on this compound are not available, existing models for aromatic amines can be used to provide an initial assessment of its potential biological activities and toxicities. For example, the presence of the aniline moiety is a known "structural alert" for potential genotoxicity. imrpress.com However, the influence of the pentafluoroethoxy substituent on this profile requires specific computational and experimental evaluation.

Table 2: Predicted Physicochemical Properties and Molecular Descriptors for this compound

DescriptorPredicted Value/EffectImplication for SAR
LogPIncreasedEnhanced membrane permeability and potential for bioaccumulation.
pKa of Amino GroupDecreasedReduced basicity, affecting ionization state and receptor interactions.
HOMO EnergyLoweredMay influence susceptibility to metabolic oxidation.
LUMO EnergyLoweredMay affect reactivity with nucleophiles.
Molar RefractivityIncreasedReflects increased polarizability and potential for van der Waals interactions.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting spectroscopic parameters and elucidating reaction mechanisms. nih.govresearchgate.netresearchgate.net

Spectroscopic Parameters:

DFT calculations can provide accurate predictions of various spectroscopic properties for this compound. By calculating the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.net Similarly, by calculating the response to a magnetic field, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. researchgate.netnih.gov

¹⁹F NMR: The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this molecule. DFT methods have been shown to reliably predict these shifts for fluorinated aromatic compounds, which can be invaluable for structural confirmation and analysis. nih.gov The five fluorine atoms of the pentafluoroethoxy group are expected to exhibit complex splitting patterns due to spin-spin coupling.

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons will be influenced by the strong electron-withdrawing effect of the pentafluoroethoxy group.

IR and Raman Spectroscopy: The vibrational spectra will show characteristic bands for the N-H stretching of the amino group, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the energies of the HOMO and LUMO.

Reaction Pathways:

DFT can also be used to model the reaction pathways of this compound, providing insights into its reactivity and metabolic fate.

Metabolism: The metabolic pathways of anilines often involve N-hydroxylation and subsequent conjugation reactions. jst.go.jpnih.gov Computational models can predict the most likely sites of metabolism and the reactivity of the resulting metabolites. The electron-withdrawing pentafluoroethoxy group may influence the rate and regioselectivity of these metabolic transformations.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. allen.inbyjus.com However, the bulky and electron-withdrawing pentafluoroethoxy group at the ortho position will sterically hinder and electronically deactivate the adjacent positions. Therefore, electrophilic attack is most likely to occur at the para and the other ortho position.

Oxidation: The oxidation of the amino group is a key reaction for anilines. researchgate.net Theoretical studies can model the reaction mechanism and predict the stability of the intermediates and products.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureInfluencing Factor
¹⁹F NMRComplex multipletsSpin-spin coupling between fluorine atoms.
¹H NMRDownfield shift of aromatic protonsElectron-withdrawing effect of the pentafluoroethoxy group.
¹³C NMRSignificant shifts in aromatic carbonsInductive and resonance effects of the substituents.
IR SpectroscopyN-H stretching bands (~3300-3500 cm⁻¹)Hydrogen bonding.
IR SpectroscopyStrong C-F stretching bands (~1100-1300 cm⁻¹)Presence of multiple fluorine atoms.
UV-Vis SpectroscopyAbsorption maxima in the UV regionπ → π* and n → π* electronic transitions.

Advanced Applications and Functional Materials Derived from 2 Pentafluoroethoxy Aniline

Design and Synthesis of Agrochemically Active Compounds

The introduction of fluoroalkoxy groups into pesticide and herbicide candidates can significantly enhance their biological activity, metabolic stability, and target specificity. nih.govresearchgate.net 2-(Pentafluoroethoxy)aniline is a valuable building block in this context, providing a scaffold for the creation of next-generation agrochemicals.

Fluorinated Neonicotinoid Analogues

Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptor (nAChR) in insects. The development of fluorinated analogues aims to improve potency and overcome resistance. researchgate.net this compound can be utilized as a key precursor in the synthesis of novel neonicotinoid analogues.

A general synthetic pathway involves the reaction of a substituted aniline (B41778) with a heterocyclic electrophile, such as 2-chloro-5-(chloromethyl)pyridine (B46043). researchgate.netprotocols.io In this scheme, this compound would serve as the nucleophilic amine component. The reaction, typically carried out in a polar aprotic solvent like acetonitrile (B52724) with a base such as potassium carbonate, results in the formation of a new carbon-nitrogen bond, linking the fluorinated aniline moiety to the core neonicotinoid structure. protocols.io The presence of the 2-(pentafluoroethoxy)phenyl group is intended to modulate the binding affinity of the molecule to the insect nAChR and enhance its insecticidal activity. researchgate.net

Table 1: Generalized Synthesis of Fluorinated Neonicotinoid Analogues

StepDescriptionReactantsConditions
1Nucleophilic SubstitutionThis compound, 2-chloro-5-(chloromethyl)pyridineAnhydrous acetonitrile, K₂CO₃, Reflux
2Work-upFiltration and washing of inorganic saltsDichloromethane
3PurificationRemoval of solvent and purification of crude productPreparative Thin Layer Chromatography (TLC) on SiO₂

This table illustrates a general protocol for the synthesis of fluorinated neonicotinoid analogues where a substituted aniline, such as this compound, is a key reactant. researchgate.netprotocols.io

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Lipophilicity and Penetration : The highly lipophilic nature of the –OCF₂CF₃ group can enhance the penetration of the agrochemical through the waxy cuticles of plants or the exoskeletons of insects, leading to improved bioavailability and efficacy. nbinno.com

Metabolic Stability : The strength of the carbon-fluorine bond makes the pentafluoroethoxy group resistant to metabolic degradation by enzymes within the target pest or in the environment. This can lead to longer-lasting crop protection. uva.nl

Target Binding : As a strong electron-withdrawing group, the –OCF₂CF₃ substituent alters the electronic properties of the aromatic ring. This modification can influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) within the binding site of the target protein, potentially leading to increased potency. researchgate.net

SAR studies would systematically explore how the position and nature of the fluoroalkoxy group, in concert with other substituents on the molecule, affect insecticidal or herbicidal activity. This research allows for the rational design of more effective and environmentally considerate crop protection agents. researchgate.net

Contributions to Pharmaceutical and Medicinal Chemistry Research

Aniline derivatives are foundational scaffolds in medicinal chemistry. The introduction of fluorine, specifically as a pentafluoroethoxy group, provides a powerful tool for developing novel therapeutic agents and pharmacological probes. nih.gov

Aniline Derivatives as Pharmacological Probes

Pharmacological probes are essential tools for studying biological systems. Aniline derivatives containing the pentafluoroethoxy group are well-suited for this role. The fluorine atoms can serve as reporters for certain analytical techniques, and the group's electronic properties can be used to fine-tune the probe's interaction with its biological target.

For instance, fluorinated compounds are of significant interest for the development of Positron Emission Tomography (PET) imaging agents after labeling with fluorine-18. nih.gov Although not directly studying this compound, research into fluorinated isatin derivatives as caspase inhibitors highlights how such compounds can be designed to visualize and monitor biological processes like apoptosis. nih.gov Derivatives of this compound could be synthesized to act as selective ligands for receptors, enzymes, or transporters, enabling researchers to investigate their function and distribution in vitro.

Exploration of Biological Mechanisms of Action (Excluding Clinical Human Trials)

Research on derivatives of this compound contributes to the understanding of various biological mechanisms. By designing and synthesizing molecules that target specific biological pathways, scientists can elucidate their roles in disease.

For example, studies on benzothiazole aniline (BTA) ligands and their platinum (II) complexes have demonstrated selective antiproliferative activity against various cancer cell lines in vitro. nih.gov Incorporating a pentafluoroethoxy group onto such a scaffold could modulate the compound's cell permeability, target engagement, and ultimately its anticancer activity. Such preclinical studies, which investigate cytotoxicity and mechanisms like DNA interaction through molecular docking, are crucial for identifying new therapeutic strategies without involving human trials. nih.gov

Polymer Chemistry and Materials Science

The unique electronic and steric properties of the this compound monomer make it an attractive candidate for the synthesis of novel functional polymers. Polyaniline (PANI) and its derivatives are well-known for their electrical conductivity and environmental stability, with applications in sensors, printable electronics, and corrosion protection. researchgate.netnih.gov

The introduction of a bulky, electron-withdrawing ortho-substituent like the pentafluoroethoxy group is expected to have a profound impact on the polymerization process and the final properties of the resulting polymer.

Polymerization and Morphology : The steric hindrance from the ortho-substituent may influence the polymerization mechanism and the final molecular weight of the polymer chains. The substituent can also affect the packing of the polymer chains, potentially leading to unique morphologies, such as the nanofibrillar structures observed in other ortho-substituted polyanilines. nih.gov

Solubility and Processability : A common challenge with polyaniline is its limited solubility. The pentafluoroethoxy group may enhance solubility in common organic solvents, which is a significant advantage for processing and fabricating polymer films or coatings. nih.gov

Electronic and Sensing Properties : The strong electron-withdrawing nature of the –OCF₂CF₃ group would alter the electronic band structure of the polymer, thereby modifying its conductivity and optical properties. These changes could be exploited in the design of chemical sensors, where the polymer's electrical response changes upon exposure to specific analytes like moisture or ammonia (B1221849). researchgate.net

Research in this area would involve the chemical or electrochemical polymerization of this compound and a thorough characterization of the resulting polymer's structural, thermal, and electronic properties to evaluate its potential in advanced materials applications. researchgate.net

Incorporation into Fluoropolymers and Fluorinated Networks

There is no direct evidence in the provided search results to suggest that this compound is a common monomer used in the synthesis of fluoropolymers or fluorinated networks. Fluoropolymers are typically synthesized from fluoroalkenes through free-radical polymerization. While a variety of fluorinated monomers are used to create these materials, the specific incorporation of this compound is not documented in the available literature.

Electrochemical Behavior of 2 Pentafluoroethoxy Aniline and Its Derivatives

Redox Properties of the Aniline (B41778) Moiety

The fundamental electrochemical behavior of 2-(Pentafluoroethoxy)aniline is centered around the redox activity of its aniline core. The nitrogen atom's lone pair of electrons is central to these properties, which can be probed and characterized using techniques such as cyclic voltammetry.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the case of aniline and its derivatives, CV studies provide critical insights into the oxidation and reduction processes. For substituted anilines, the initial oxidation step typically involves the formation of a radical cation, a highly reactive intermediate that can undergo further reactions, including dimerization and polymerization.

The oxidation and reduction potentials are key parameters that quantify the ease with which a molecule can lose or gain electrons. For aniline, the oxidation potential is a critical factor in its electropolymerization. The standard oxidation potential for aniline is approximately +0.8 to +1.1 V versus the standard hydrogen electrode (SHE). researchgate.net

The introduction of a pentafluoroethoxy group at the ortho position of the aniline ring is anticipated to have a significant impact on these potentials. Due to the strong electron-withdrawing nature of the fluorine atoms, the pentafluoroethoxy group decreases the electron density on the aniline ring and the nitrogen atom. This makes the removal of an electron from the nitrogen more difficult, resulting in a higher oxidation potential compared to aniline. Conversely, this electron deficiency would facilitate reduction, leading to a less negative reduction potential.

Precise, experimentally determined oxidation and reduction potentials for this compound are not widely reported. However, comparative studies on other halogenated anilines can provide a qualitative understanding. For instance, anilines substituted with electron-withdrawing groups consistently show higher oxidation potentials.

Table 1: Comparison of General Oxidation Potentials of Aniline and Derivatives

CompoundSubstituent NatureExpected Oxidation Potential (vs. SHE)
AnilineNone~ +0.8 to +1.1 V
Aniline with Electron-Donating GroupElectron-Donating< +0.8 V
This compoundStrongly Electron-Withdrawing> +1.1 V

Note: The values for substituted anilines are qualitative estimations based on electronic effects.

Influence of the Pentafluoroethoxy Group on Electrochemical Characteristics

The pentafluoroethoxy (-OCF₂CF₃) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. Its presence at the 2-position of the aniline ring profoundly modifies the molecule's electrochemical behavior. The primary effects include:

Increased Oxidation Potential: As previously mentioned, the electron-withdrawing nature of the pentafluoroethoxy group makes the aniline moiety more difficult to oxidize. This is a direct consequence of the decreased availability of the lone pair of electrons on the nitrogen atom.

Modified Polymerization Pathway: The steric bulk of the ortho-substituted pentafluoroethoxy group and its electronic influence can affect the regiochemistry of the electropolymerization process. This can lead to polymers with different structures and properties compared to polyaniline.

Enhanced Stability of the Resulting Polymer: Fluorinated polymers are known for their high thermal and chemical stability. It is plausible that poly[this compound] would exhibit enhanced stability due to the presence of the fluorinated substituent.

Electropolymerization Studies

Electropolymerization is a versatile method for creating thin, uniform polymer films on conductive substrates. For aniline and its derivatives, this process is typically carried out in an acidic medium.

The electropolymerization of this compound would be initiated by the electrochemical oxidation of the monomer to form a radical cation. scispace.com These radical cations can then couple, leading to the formation of dimers, oligomers, and ultimately a polymer film on the electrode surface. The growth of the polymer film can often be visually observed and is accompanied by changes in the cyclic voltammogram, with the appearance and growth of redox peaks corresponding to the polymer's electrochemical activity.

Studies on the electropolymerization of other perfluorinated anilines have demonstrated the feasibility of forming stable, hydrophobic polymer films. bue.edu.egnih.gov For example, the anodic polymerization of 3,5-bis(trifluoromethyl)aniline on a glassy carbon electrode shows an initial oxidation peak around +1.2 V (vs. Ag/AgCl), which decreases in subsequent scans as the insulating polymer film forms. nih.gov A similar behavior would be expected for this compound, although the specific potential would differ. The number of polymerization cycles can be controlled to tailor the thickness and properties of the resulting film.

The polymer film, poly[this compound], deposited on an electrode surface would confer new electrochemical properties to that surface. These properties are largely determined by the structure and redox states of the polymer. Polyaniline itself is known for its multiple, well-defined redox states (leucoemeraldine, emeraldine, and pernigraniline), which are associated with distinct color changes.

The electrochemical properties of poly[this compound] films would include:

Redox Activity: The polymer film would be electroactive, capable of undergoing oxidation and reduction. The potentials at which these redox transitions occur would be influenced by the pentafluoroethoxy group.

Conductivity: The electrical conductivity of the polymer film would depend on its oxidation state and the level of doping with counter-ions from the electrolyte.

Stability: As noted, the presence of the fluorinated group is expected to enhance the chemical and thermal stability of the polymer film, making it potentially useful in harsh environments. mdpi.com

Hydrophobicity: The perfluorinated nature of the substituent would likely result in a highly hydrophobic polymer surface. This property is advantageous in applications such as moisture-resistant coatings and certain types of sensors.

Table 2: Expected Properties of Poly[this compound] Films

PropertyExpected CharacteristicRationale
Redox Activity Present, with distinct redox statesInherent to the polyaniline backbone
Conductivity Dependent on oxidation state and dopingTypical for conductive polymers
Stability Enhanced chemical and thermal stabilityPresence of strong C-F bonds
Surface Energy Low (Hydrophobic)High fluorine content

Further research is necessary to fully elucidate the specific electrochemical parameters and performance characteristics of this compound and its corresponding polymer. However, the foundational principles of aniline electrochemistry, coupled with the known effects of fluoroalkyl substituents, provide a strong framework for understanding and predicting its behavior.

Research Findings on the Electrochemical Behavior of this compound Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the electrochemical properties of this compound. Despite targeted searches for data on its electron transfer kinetics and mechanisms, no specific research findings, detailed studies, or dedicated data tables could be located for this particular fluorinated aniline derivative.

The electrochemical behavior of aniline and its various derivatives has been a subject of extensive research, particularly in the context of electropolymerization and the development of conducting polymers. Studies on fluorinated anilines have also been conducted to understand the influence of fluorine substitution on their electrochemical properties. However, the specific compound, this compound, appears to be uncharacterized in the electrochemical literature.

General principles of the electrochemistry of aromatic amines suggest that this compound would undergo oxidation at an appropriate potential, likely involving the formation of a radical cation in the initial step. The highly electronegative pentafluoroethoxy group at the ortho position is expected to significantly influence the electron density of the aromatic ring and the amino group, thereby affecting its oxidation potential and the stability of the resulting intermediates.

However, without experimental data from techniques such as cyclic voltammetry, chronoamperometry, or spectroelectrochemistry, any discussion on the precise electron transfer kinetics and the subsequent reaction mechanisms would be purely speculative. Key parameters such as the standard heterogeneous rate constant (k⁰), the transfer coefficient (α), and the diffusion coefficient (D) remain undetermined for this compound. Furthermore, the exact pathways of its electrochemical transformation, including potential coupling reactions or degradation products, are unknown.

The absence of such fundamental data precludes the construction of a detailed and scientifically accurate article on the electrochemical behavior of this compound as requested. Further experimental investigation is necessary to elucidate the electron transfer kinetics and mechanisms of this compound.

Environmental Fate and Ecotoxicological Research of 2 Pentafluoroethoxy Aniline

Environmental Persistence and Degradation Pathways

There is currently no specific information available on the environmental persistence and degradation of 2-(Pentafluoroethoxy)aniline. Research in this area would be crucial to understanding its potential longevity in various environmental compartments.

Photodegradation Studies

No studies specifically investigating the photodegradation of this compound were found. Photodegradation is a key process that can break down chemical compounds in the environment through the action of sunlight. For many organic molecules, particularly aromatic compounds, this can be a significant degradation pathway. Research would be needed to determine the rate of photodegradation, the byproducts formed, and the influence of environmental factors such as water pH and the presence of natural photosensitizers.

Biodegradation Mechanisms (e.g., Microbial Degradation)

Information on the biodegradation of this compound is not available. The presence of the pentafluoroethoxy group, a polyfluoroalkyl substance (PFAS) moiety, may render the molecule resistant to microbial degradation. Many PFAS compounds are known for their persistence in the environment due to the strength of the carbon-fluorine bond. Studies would be required to identify any microbial communities or specific enzymes capable of transforming or mineralizing this compound and to elucidate the metabolic pathways involved.

Environmental Transport and Distribution

The potential for this compound to move through and partition between different environmental media such as soil, water, and air is currently uncharacterized.

Soil Adsorption and Mobility

No data exists on the soil adsorption and mobility of this compound. The extent to which this compound binds to soil particles versus its potential to leach into groundwater is a critical aspect of its environmental risk profile. Factors such as soil organic matter content, clay content, and pH would influence its behavior, but experimental data is needed to quantify these interactions.

Aquatic Fate (e.g., Volatilization, Adsorption to Sediments)

The fate of this compound in aquatic systems has not been studied. Key processes determining its distribution in water bodies include volatilization from the water surface to the atmosphere and adsorption to suspended solids and bottom sediments. Without empirical data, it is not possible to predict its behavior and potential for accumulation in aquatic environments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.